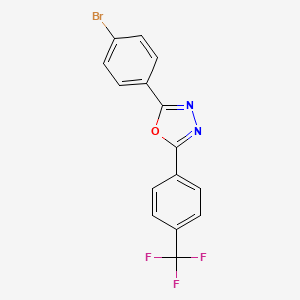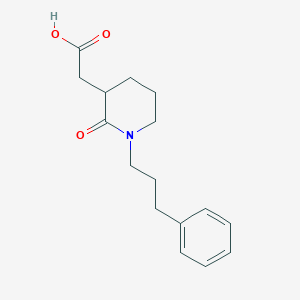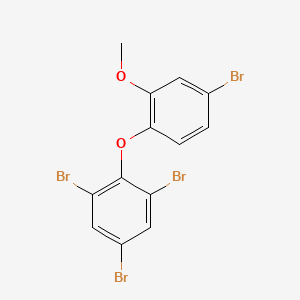![molecular formula C33H38N4Sn B14213440 1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) CAS No. 586956-22-1](/img/structure/B14213440.png)
1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) is a complex organotin compound that features a unique structure combining triphenylstannyl and pyrazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) typically involves the reaction of triphenyltin chloride with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include toluene or dichloromethane, and the reaction may require heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or other peroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The stannyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized tin species and modified pyrazole derivatives.
Reduction: Reduced tin species and modified pyrazole derivatives.
Substitution: New organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce stannyl groups into molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Wirkmechanismus
The mechanism of action of 1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) involves its interaction with biological molecules and cellular pathways. The compound can bind to specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The stannyl group may play a role in modulating the compound’s reactivity and interactions with biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[(Triphenylstannyl)methylene]bis(3,5-dimethyl-1H-pyrazole): Similar structure but lacks the ethyl group.
1,1’-[(Triphenylstannyl)methylene]bis(4-methyl-3,5-dimethyl-1H-pyrazole): Similar structure with a methyl group instead of an ethyl group.
Uniqueness
1,1’-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole) is unique due to the presence of both ethyl and dimethyl groups on the pyrazole rings, which can influence its chemical reactivity and biological activity. The combination of these substituents with the triphenylstannyl group provides a distinctive set of properties that can be leveraged in various applications .
Eigenschaften
CAS-Nummer |
586956-22-1 |
|---|---|
Molekularformel |
C33H38N4Sn |
Molekulargewicht |
609.4 g/mol |
IUPAC-Name |
bis(4-ethyl-3,5-dimethylpyrazol-1-yl)methyl-triphenylstannane |
InChI |
InChI=1S/C15H23N4.3C6H5.Sn/c1-7-14-10(3)16-18(12(14)5)9-19-13(6)15(8-2)11(4)17-19;3*1-2-4-6-5-3-1;/h9H,7-8H2,1-6H3;3*1-5H; |
InChI-Schlüssel |
ZKGWRSJOYWNZPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N(N=C1C)C(N2C(=C(C(=N2)C)CC)C)[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14213357.png)
![7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14213371.png)


![1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one](/img/structure/B14213386.png)



![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14213403.png)
![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)
![2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213418.png)

![Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14213434.png)
![1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14213459.png)
